

L-beta-aspartyl-L-leucine CAS number and identifiers

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Compound of Interest

Compound Name: *L-beta-aspartyl-L-leucine*

Cat. No.: *B15354756*

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L-beta-aspartyl-L-leucine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-beta-aspartyl-L-leucine**, a dipeptide composed of L-beta-aspartic acid and L-leucine. Due to the limited specific research available on this particular beta-dipeptide, this document also includes general methodologies for peptide analysis and discusses the known biological roles of its constituent amino acids to infer potential properties and areas for future investigation.

Compound Identification

L-beta-aspartyl-L-leucine is a dipeptide where the beta-carboxyl group of aspartic acid forms a peptide bond with the amino group of leucine. While a definitive, single CAS number for **L-beta-aspartyl-L-leucine** is not consistently reported across major chemical databases, several identifiers are available. The alpha isomer, L-alpha-aspartyl-L-leucine, is more commonly documented.

Identifier Type	Identifier	Source
PubChem CID	3549397	PubChem
HMDB ID	HMDB0011166	HMDB
Molecular Formula	C10H18N2O5	PubChem, HMDB
Molecular Weight	246.26 g/mol	PubChem
IUPAC Name	2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid	PubChem
Synonyms	beta-Asp-Leu, H-b-ASP-LEU-OH, beta-Aspartylleucine	PubChem

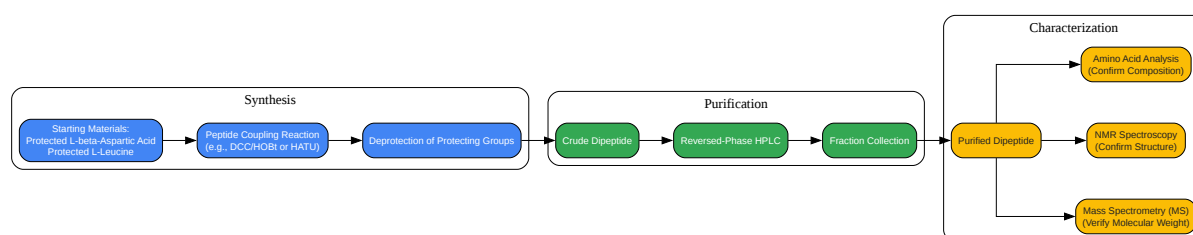
Physicochemical Properties

The following table summarizes the computed physicochemical properties of **L-beta-aspartyl-L-leucine**.^[1] Experimental data is largely unavailable.

Property	Value	Source
Molecular Weight	246.26 g/mol	PubChem
XLogP3-AA	-3.4	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	246.12157168 g/mol	PubChem
Monoisotopic Mass	246.12157168 g/mol	PubChem
Topological Polar Surface Area	129 Å ²	PubChem
Heavy Atom Count	17	PubChem
Formal Charge	0	PubChem
Complexity	303	PubChem
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	2	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	1	PubChem
Compound Is Canonicalized	Yes	PubChem

Hypothetical Experimental Workflow

Given the lack of specific published experimental protocols for **L-beta-aspartyl-L-leucine**, a general workflow for the synthesis, purification, and characterization of a dipeptide is proposed below. This workflow is based on standard peptide chemistry techniques.



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Caption: A generalized workflow for the synthesis, purification, and characterization of **L-beta-aspartyl-L-leucine**.

Detailed Methodologies

Synthesis:

- **Protection:** The alpha-carboxyl and amino groups of L-beta-aspartic acid and the carboxyl group of L-leucine would be protected using standard protecting groups (e.g., Boc for the amino group and benzyl esters for the carboxyl groups).
- **Coupling:** The protected amino acids would be coupled using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a more modern reagent like HATU. The reaction would be carried out in an appropriate organic solvent (e.g., DMF or DCM) at room temperature.

- **Deprotection:** The protecting groups would be removed under conditions that do not cleave the newly formed peptide bond. For example, Boc groups are removed with trifluoroacetic acid (TFA), and benzyl esters by catalytic hydrogenation.

Purification:

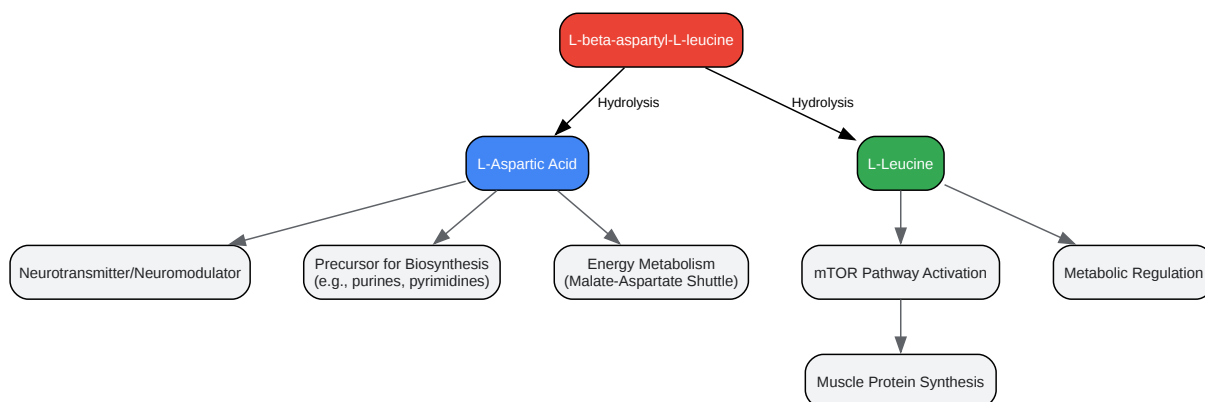
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The crude dipeptide would be purified using RP-HPLC with a C18 column. A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), would be used to elute the dipeptide.

Characterization:

- **Mass Spectrometry:** The molecular weight of the purified dipeptide would be confirmed by electrospray ionization mass spectrometry (ESI-MS).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to confirm the covalent structure of the dipeptide and the stereochemistry of the chiral centers.
- **Amino Acid Analysis:** The purified dipeptide would be hydrolyzed, and the resulting amino acids analyzed to confirm a 1:1 ratio of aspartic acid and leucine.

Potential Biological Significance

While the specific biological role of **L-beta-aspartyl-L-leucine** is not well-documented, the functions of its constituent amino acids, L-aspartic acid and L-leucine, are well-established. This allows for informed hypotheses about the potential biological activities of the dipeptide.



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Caption: Inferred potential biological roles of **L-beta-aspartyl-L-leucine** based on its constituent amino acids.

Inferences from L-Aspartic Acid

L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system. It is also a key intermediate in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production, and serves as a precursor for the biosynthesis of other amino acids and nucleotides.

Inferences from L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. It is also involved in the regulation of blood sugar levels and the production of growth hormones.

The dipeptide **L-beta-aspartyl-L-leucine** could potentially act as a pro-drug, being hydrolyzed in vivo to release its constituent amino acids. Alternatively, the dipeptide itself may have unique biological activities that warrant further investigation, such as altered transport across cell

membranes or different receptor binding affinities compared to its individual components. The presence of the beta-peptide bond may also confer resistance to degradation by certain proteases.

Conclusion and Future Directions

L-beta-aspartyl-L-leucine is a dipeptide with defined chemical identifiers but a notable lack of specific research into its synthesis, properties, and biological function. The methodologies and potential roles outlined in this guide are based on established principles of peptide chemistry and the known functions of its constituent amino acids. Future research should focus on the unambiguous synthesis and purification of **L-beta-aspartyl-L-leucine**, followed by in vitro and in vivo studies to elucidate its specific biological activities and potential therapeutic applications. Such studies would contribute valuable knowledge to the fields of biochemistry, pharmacology, and drug development.

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References

- 1. L-beta-aspartyl-L-leucine | C₁₀H₁₈N₂O₅ | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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